

# 2-Hydroxy-3,4-dimethoxybenzaldehyde structure

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## Compound of Interest

Compound Name:	2-Hydroxy-3,4-dimethoxybenzaldehyde
Cat. No.:	B104142

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## An In-depth Technical Guide to 2-Hydroxy-3,4-dimethoxybenzaldehyde

**Abstract:** This technical guide provides a comprehensive overview of **2-Hydroxy-3,4-dimethoxybenzaldehyde**, a key aromatic aldehyde with significant applications in synthetic chemistry and drug development. This document details its chemical structure, physicochemical properties, established synthesis methodologies with mechanistic insights, and robust analytical characterization techniques. It is designed for researchers, medicinal chemists, and process development scientists who require a deep technical understanding of this versatile compound.

## Introduction and Core Structure

**2-Hydroxy-3,4-dimethoxybenzaldehyde**, a substituted phenolic aldehyde, is a significant building block in organic synthesis. Its structural arrangement, featuring a hydroxyl group ortho to the aldehyde and two adjacent methoxy groups, imparts unique reactivity and makes it a valuable precursor for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceutical intermediates. This guide elucidates the fundamental chemistry of this compound, providing practical, field-proven insights into its synthesis and characterization.

The structure of **2-Hydroxy-3,4-dimethoxybenzaldehyde** is defined by a benzene ring substituted with four functional groups. The aldehyde (-CHO) and hydroxyl (-OH) groups are positioned at carbons 1 and 2, respectively, while the methoxy (-OCH<sub>3</sub>) groups are at carbons 3 and 4. This specific arrangement is also known as 3,4-dimethoxysalicylaldehyde.

Caption: Chemical structure of **2-Hydroxy-3,4-dimethoxybenzaldehyde**.

## Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties is paramount for effective handling, reaction planning, and purification.

## Physical and Chemical Data

The key identifying properties of **2-Hydroxy-3,4-dimethoxybenzaldehyde** are summarized below.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>4</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	182.17 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	19283-70-6	<a href="#">[2]</a> <a href="#">[4]</a>
Appearance	Solid (form may vary)	<a href="#">[5]</a>
SMILES	COC1=C(C(=C(C=C1)C=O)O) OC	<a href="#">[1]</a> <a href="#">[2]</a>
InChIKey	UIOMNPYQUBMBOJ- UHFFFAOYSA-N	<a href="#">[1]</a>

## Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. Below is a summary of expected data.

Technique	Expected Data
<sup>1</sup> H NMR	Signals corresponding to aldehydic, aromatic, hydroxyl, and methoxy protons.
<sup>13</sup> C NMR	Resonances for carbonyl, aromatic, and methoxy carbons.
IR Spectroscopy	Characteristic absorption bands for O-H (hydroxyl), C=O (aldehyde), C-O (ether), and aromatic C-H/C=C stretches.
Mass Spectrometry	Molecular ion peak (M <sup>+</sup> ) at m/z 182, along with characteristic fragmentation patterns. <a href="#">[6]</a> <a href="#">[7]</a>

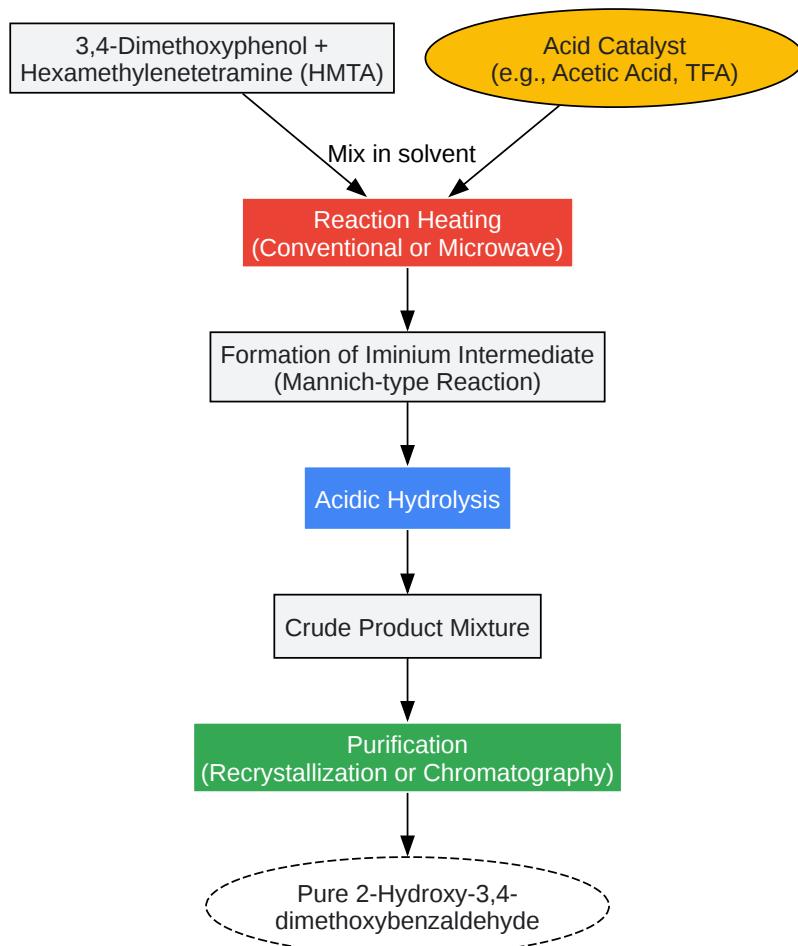
## Synthesis Methodologies: A Comparative Analysis

The introduction of a formyl (-CHO) group onto a phenol ring, particularly at the ortho position, is a classic transformation in organic synthesis. For **2-Hydroxy-3,4-dimethoxybenzaldehyde**, the starting material is typically 3,4-dimethoxyphenol. Two primary methods for this ortho-formylation are the Duff reaction and the Reimer-Tiemann reaction.[\[8\]](#)[\[9\]](#)

## The Duff Reaction: Ortho-Selective Formylation

The Duff reaction is a widely employed method for the ortho-formylation of phenols using hexamethylenetetramine (HMTA) in an acidic medium, such as acetic acid or trifluoroacetic acid.[\[8\]](#)[\[10\]](#)

**Causality of Experimental Choice:** The Duff reaction is often preferred for its operational simplicity and the use of inexpensive, stable reagents.[\[8\]](#) Its mechanism favors ortho-substitution on electron-rich phenols, making it well-suited for this synthesis.[\[11\]](#)[\[12\]](#) The reaction proceeds through an initial aminomethylation, followed by an intramolecular redox reaction and subsequent hydrolysis to yield the aldehyde.[\[11\]](#) Microwave-assisted protocols have been developed to significantly reduce reaction times and improve yields.[\[13\]](#)

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Caption: Generalized workflow for the Duff reaction synthesis.

#### Experimental Protocol: Microwave-Assisted Duff Reaction

- Reactor Setup: To a 10 mL microwave reactor vessel equipped with a magnetic stir bar, add 3,4-dimethoxyphenol (1.0 mmol, 154 mg).
- Reagent Addition: Add hexamethylenetetramine (HMTA) (1.5 mmol, 210 mg) and 5 mL of trifluoroacetic acid (TFA).
- Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120°C for 15-20 minutes. Monitor the reaction progress by TLC.
- Work-up: After cooling, pour the reaction mixture into 50 mL of 2M hydrochloric acid. Stir for 1 hour to ensure complete hydrolysis of the intermediate.

- Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
- Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.
- Purification: Purify the resulting crude solid by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

## The Reimer-Tiemann Reaction

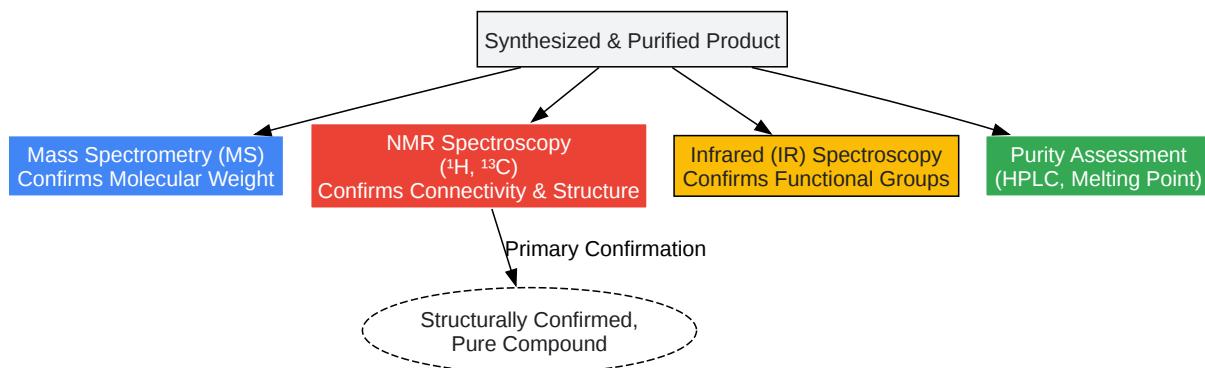
An alternative pathway is the Reimer-Tiemann reaction, which uses chloroform ( $\text{CHCl}_3$ ) and a strong base (like  $\text{NaOH}$  or  $\text{KOH}$ ) to achieve ortho-formylation of phenols.[9][14]

**Mechanistic Insight:** This reaction proceeds via a different mechanism involving the in-situ generation of dichlorocarbene ( $:\text{CCl}_2$ ) as the electrophilic species.[15][16] The phenoxide ion, formed by the deprotonation of the phenol by the strong base, attacks the dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl-substituted intermediate yields the aldehyde.[9] While effective, this reaction can sometimes lead to mixtures of ortho and para isomers, although the ortho product often predominates.[14][15][16]

**Causality of Experimental Choice:** The Reimer-Tiemann reaction is a classic method and is valuable when the specific reactivity of dichlorocarbene is desired.[17] It is often carried out in a biphasic solvent system due to the poor solubility of hydroxide bases in chloroform.[9] The choice between Duff and Reimer-Tiemann may depend on substrate compatibility, desired regioselectivity, and reagent handling considerations (chloroform is a regulated substance).

## Analytical Characterization Workflow

Confirming the identity and purity of the synthesized **2-Hydroxy-3,4-dimethoxybenzaldehyde** is a critical, self-validating step in the overall process.



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Caption: Standard workflow for analytical characterization.

## Applications in Drug Development

Substituted benzaldehydes are crucial intermediates in medicinal chemistry. **2-Hydroxy-3,4-dimethoxybenzaldehyde** serves as a precursor for various heterocyclic systems and biologically active molecules. For instance, its structural motifs are found in compounds investigated as:

- Calcium Channel Blockers: The dimethoxy-substituted phenyl ring is a feature in some designs of calcium channel blockers used in cardiovascular therapies.[18]
- Antimicrobial and Anticancer Agents: Derivatives incorporating this aldehyde have shown potential antimicrobial and anticancer activities.[18]
- Enzyme Inhibitors: As a phenolic compound, it can serve as a starting point for synthesizing enzyme inhibitors, such as tyrosinase inhibitors, which are relevant in dermatology and food science.[19]

Its utility stems from the reactivity of its three functional groups: the aldehyde allows for condensation and reductive amination reactions, the hydroxyl group can be alkylated or acylated, and the aromatic ring can undergo further electrophilic substitution if desired.

## Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly followed.

- General Hazards: This compound may be harmful if swallowed, inhaled, or absorbed through the skin. It can cause skin, eye, and respiratory tract irritation.[20][21][22]
- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[20][22][23]
- Handling: Avoid creating dust. Keep the container tightly closed when not in use. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[20][24]
- First Aid:
  - Eyes: Immediately flush with plenty of water for at least 15 minutes.[22][23]
  - Skin: Wash off immediately with soap and plenty of water.[22][23]
  - Inhalation: Move the person to fresh air.[22][23]
  - Ingestion: If swallowed, rinse mouth and call a physician.[22][23]

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[20][21][22][23]

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